molecular formula C23H18ClN5O4 B4844825 2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4844825
M. Wt: 463.9 g/mol
InChI Key: WVVJYXREIZZADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a pyrazole ring, a phthalimide moiety, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactionsEach step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of the pyrazole, phthalimide, and isoindole structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[2-(4-chloropyrazol-1-yl)ethyl-[(1,3-dioxoisoindol-2-yl)methyl]amino]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O4/c24-15-11-25-27(12-15)10-9-26(13-28-20(30)16-5-1-2-6-17(16)21(28)31)14-29-22(32)18-7-3-4-8-19(18)23(29)33/h1-8,11-12H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVJYXREIZZADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CCN3C=C(C=N3)Cl)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 3
Reactant of Route 3
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 4
Reactant of Route 4
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 5
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 6
Reactant of Route 6
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

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